N-(2-furylmethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a propyl group, and a benzothiadiazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the propyl group and the benzothiadiazine moiety. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the high purity and yield of the final product. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a tool for probing biological pathways and understanding cellular processes.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as anti-inflammatory, antioxidant, or antimicrobial activities.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical properties may also make it useful in various industrial processes, including catalysis and chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-furylmethyl)ethanamine: This compound shares the furan ring and the N-(2-furylmethyl) group but lacks the benzothiadiazine moiety.
N-(2-furylmethyl)-N-methyl-1-phenyl-2-propanamine: This compound has a similar structure but includes a phenyl group instead of the benzothiadiazine ring.
Uniqueness: N-(2-furylmethyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its combination of the furan ring, propyl group, and benzothiadiazine moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-7-19-11-18-24(21,22)15-9-12(5-6-14(15)19)16(20)17-10-13-4-3-8-23-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBUBPSUUHGIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.